rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis
Description
rac-4,4,5,5-Tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis is a boronic ester featuring a bicyclic dioxaborolane core substituted with four methyl groups and a stereodefined (1R,2S)-2-phenylcyclohexyl moiety. The "rac" designation indicates a racemic mixture of enantiomers, while "cis" refers to the spatial arrangement of substituents on the dioxaborolane ring.
Properties
Molecular Formula |
C18H27BO2 |
|---|---|
Molecular Weight |
286.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C18H27BO2/c1-17(2)18(3,4)21-19(20-17)16-13-9-8-12-15(16)14-10-6-5-7-11-14/h5-7,10-11,15-16H,8-9,12-13H2,1-4H3/t15-,16-/m1/s1 |
InChI Key |
TVEJOSUWFHSWLU-HZPDHXFCSA-N |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)[C@@H]2CCCC[C@@H]2C3=CC=CC=C3 |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2CCCCC2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis typically involves the reaction of a phenylcyclohexyl derivative with a boronic acid or boronic ester under specific conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the formation of the boron-carbon bond. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The boron moiety can be oxidized to form boronic acids.
Reduction: The compound can be reduced to form different boron-containing species.
Substitution: The boronic ester group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
rac-4,4,5,5-tetramethyl-2-[(1R,2S)-2-phenylcyclohexyl]-1,3,2-dioxaborolane, cis has several applications in scientific research:
Chemistry: Used in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism by which this compound exerts its effects involves the interaction of the boron moiety with various molecular targets. In Suzuki-Miyaura cross-coupling reactions, the boron atom forms a complex with the palladium catalyst, facilitating the transfer of the phenyl group to the target molecule. This process involves several steps, including oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Structural Analogues with Aromatic Substituents
Key Observations :
- The cyclohexyl-phenyl substituent in the target compound introduces significant steric hindrance compared to planar aromatic groups (e.g., triphenylvinyl or stilbene). This may reduce reactivity in cross-coupling reactions but enhance selectivity .
- Phenylethynyl derivatives exhibit higher electrophilicity due to the electron-withdrawing ethynyl group, favoring rapid transmetalation in catalytic cycles .
Cyclopropane- and Cyclohexane-Substituted Analogues
Key Observations :
- Cyclopropane-substituted derivatives (e.g., ) exhibit enhanced reactivity due to ring strain, which lowers activation energy in transmetalation steps.
Key Observations :
- Electron-withdrawing groups (e.g., sulfonyl, nitrile) enhance the electrophilicity of the boron center, improving cross-coupling efficiency .
- The target compound lacks polar functional groups, limiting its solubility in aqueous media compared to hydroxyl- or sulfonyl-substituted analogues .
Key Observations :
- The target compound’s synthesis likely employs Suzuki-Miyaura coupling , similar to and , but with yields influenced by steric hindrance from the cyclohexyl group.
- Enantiopure analogues (e.g., ) require chiral catalysts or resolution techniques, increasing synthetic complexity compared to racemic routes .
Q & A
Q. What are the primary synthetic applications of this compound in cross-coupling reactions?
This boronate ester is widely utilized in Suzuki-Miyaura cross-coupling reactions due to its stability and reactivity. It facilitates the formation of biaryl motifs, critical in pharmaceutical intermediates and conjugated materials. Key steps include:
- Catalytic systems : Pd-based catalysts (e.g., Pd(PPh₃)₄) with ligands like SPhos or XPhos (1–5 mol%) .
- Reaction conditions : Typically performed in THF or dioxane at 80–100°C with a base (e.g., K₂CO₃ or CsF) .
- Yield optimization : Reported yields range from 50–85%, depending on steric hindrance and electronic effects of coupling partners .
Q. How is the compound characterized to confirm its stereochemical purity?
Chiral HPLC and NMR spectroscopy are standard methods:
- ¹H/¹³C NMR : Key signals include the cyclohexyl protons (δ 1.2–2.5 ppm, multiplet) and dioxaborolane methyl groups (δ 1.0–1.3 ppm, singlet) .
- Optical rotation : Measured in CHCl₃ or EtOH to confirm enantiomeric excess (e.g., [α]D²⁵ = +15° to +30°) .
- X-ray crystallography : Resolves absolute configuration for critical intermediates .
Q. What are the recommended storage conditions to prevent hydrolysis?
Store under inert atmosphere (Ar/N₂) at 2–8°C in airtight containers. The dioxaborolane ring is susceptible to moisture, leading to boronic acid formation. Add molecular sieves (3Å) to solvent stocks .
Advanced Research Questions
Q. How does the stereochemistry at the (1R,2S)-cyclohexyl group influence reactivity in asymmetric catalysis?
The cis-configuration enhances chelation control in transition states, improving enantioselectivity in reactions like allylations or Heck couplings. For example:
Q. What strategies resolve conflicting NMR data for reaction intermediates?
Conflicting δ values often arise from dynamic equilibria (e.g., boronates forming tricoordinate species). Mitigation approaches:
- Variable-temperature NMR : Identify coalescence points for interconverting species .
- Derivatization : Convert boronate to stable esters (e.g., MIDA boronates) for clearer spectra .
- DFT calculations : Compare experimental shifts with simulated spectra for ambiguous signals .
Q. How can competing side reactions (e.g., protodeboronation) be minimized in aqueous media?
Q. What are the challenges in scaling up enantioselective syntheses of this compound?
Key issues include:
- Catalyst loading : High costs of chiral ligands (e.g., BINAP) necessitate recycling via supported catalysts .
- Purification : Diastereomeric byproducts require repeated column chromatography (hexane/EtOAc gradients) .
- Batch variability : Strict control of reaction temperature (±2°C) and moisture (<50 ppm) is critical .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
